3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-methylpyridazine
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Overview
Description
3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-methylpyridazine is a complex heterocyclic compound It features a pyridazine ring substituted with a methoxy group linked to a pyrrolidine ring, which is further connected to a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-methylpyridazine typically involves multi-step organic synthesis. One common approach starts with the preparation of the triazolopyrimidine core, followed by the construction of the pyrrolidine ring and its subsequent attachment to the pyridazine moiety.
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Synthesis of Triazolopyrimidine Core
Starting Materials: 5,6-Dimethyl-1,2,4-triazole and appropriate pyrimidine derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like palladium or copper salts.
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Construction of Pyrrolidine Ring
Starting Materials: Suitable amines and aldehydes or ketones.
Reaction Conditions: Reductive amination or cyclization reactions, typically under hydrogenation conditions with catalysts such as Raney nickel or platinum.
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Attachment to Pyridazine Moiety
Starting Materials: 6-Methylpyridazine and the synthesized pyrrolidine-triazolopyrimidine intermediate.
Reaction Conditions: Nucleophilic substitution or coupling reactions, often facilitated by bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the pyridazine or pyrrolidine rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the triazolopyrimidine or pyridazine rings.
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Substitution
Reagents: Halogenating agents or nucleophiles like alkyl halides or amines.
Conditions: Often carried out in polar aprotic solvents with bases.
Products: Substituted derivatives at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Anhydrous solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions to explore new synthetic pathways.
Biology
Biologically, 3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-methylpyridazine is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-methylpyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Pyrrolidine-Substituted Pyridazines: Compounds with similar pyrrolidine and pyridazine structures, used in various therapeutic applications.
Uniqueness
3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]-6-methylpyridazine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C17H21N7O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
5,6-dimethyl-7-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H21N7O/c1-11-4-5-15(22-21-11)25-9-14-6-7-23(8-14)16-12(2)13(3)20-17-18-10-19-24(16)17/h4-5,10,14H,6-9H2,1-3H3 |
InChI Key |
BBOLTGUJWIOFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C3=C(C(=NC4=NC=NN34)C)C |
Origin of Product |
United States |
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